molecular formula C11H8ClNO3 B8560837 5-(4-Chlorophenyl)-4-methylisoxazole-3-carboxylic acid

5-(4-Chlorophenyl)-4-methylisoxazole-3-carboxylic acid

Cat. No. B8560837
M. Wt: 237.64 g/mol
InChI Key: CIYSEKYUJLPQBZ-UHFFFAOYSA-N
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Patent
US08211927B2

Procedure details

To a solution of ethyl 5-(4-chlorophenyl)-4-methylisoxazole-3-carboxylate (63 mg, 0.24 mmol) in tetrahydrofuran (1.5 mL) was added a solution of lithium hydroxide hydrate (10 mg, 0.24 mmol) in water (1.5 mL). After stirring for 20 minutes, the reaction mixture was acidified with 1M HCl and extracted with dichloromethane three times. The combined dichloromethane extracts were washed with brine, dried over magnesium sulfate, and evaporated to obtain 5-(4-chlorophenyl)-4-methylisoxazole-3-carboxylic acid (55 mg, 0.23 mmol).
Name
ethyl 5-(4-chlorophenyl)-4-methylisoxazole-3-carboxylate
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=[O:14])[C:9]=2[CH3:18])=[CH:4][CH:3]=1.O.[OH-].[Li+].Cl>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[C:9]=2[CH3:18])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 5-(4-chlorophenyl)-4-methylisoxazole-3-carboxylate
Quantity
63 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=NO1)C(=O)OCC)C
Name
Quantity
10 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane three times
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C(=NO1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mmol
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.